4-butoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide
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Description
4-butoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C23H27N3O5S and its molecular weight is 457.55. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties against a variety of bacterial and fungal species. For example, a study explored the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, revealing their potential in combating microbial infections (Sarvaiya, Gulati, & Patel, 2019).
Cytotoxic and Antiproliferative Activities
Research on sulfonamide derivatives has shown promise in the context of cancer treatment, with several compounds displaying cytotoxic and antiproliferative effects against various cancer cell lines. For instance, novel 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors, exhibiting interesting cytotoxic activities crucial for further anti-tumor activity studies (Gul et al., 2016).
Photodynamic Therapy and Photosensitizing Abilities
Sulfonamide compounds have been synthesized and characterized for their photophysical and photochemical properties, suggesting their utility in photodynamic therapy (PDT) for cancer treatment. One study described the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, highlighting their high singlet oxygen quantum yield and potential as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Catalytic Applications
Sulfonamide complexes have been investigated for their catalytic properties, particularly in selective oxidation processes. A study on sulfonated Schiff base copper(II) complexes demonstrated their efficiency and selectivity as catalysts in alcohol oxidation, showcasing a controllable synthetic method and potential applications in organic synthesis (Hazra et al., 2015).
Properties
IUPAC Name |
4-butoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-3-4-16-30-20-9-11-21(12-10-20)32(27,28)24-15-17-31-23-14-13-22(25-26-23)18-5-7-19(29-2)8-6-18/h5-14,24H,3-4,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXWXKBUSPLBDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.